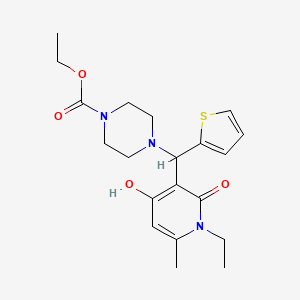

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-4-23-14(3)13-15(24)17(19(23)25)18(16-7-6-12-28-16)21-8-10-22(11-9-21)20(26)27-5-2/h6-7,12-13,18,24H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMCURTZLYVUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of dihydropyridine and piperazine, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its neuroprotective and anti-neuroinflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 400.48 g/mol. The structural configuration suggests potential interactions with biological targets through hydrogen bonding and other intermolecular forces.

Target Interaction

The compound primarily targets voltage-dependent calcium channels, which are crucial in various physiological processes including neurotransmitter release and muscle contraction. Dihydropyridine derivatives are known to modulate these channels, potentially leading to neuroprotective effects.

Biochemical Pathways

Research indicates that compounds with indole and dihydropyridine structures can interact with multiple biochemical pathways. This includes pathways involved in oxidative stress response, inflammation, and cellular signaling, which are vital in neuroprotection.

Biological Activities

The biological activities of this compound include:

1. Neuroprotective Effects

Studies have shown that the compound exhibits significant neuroprotective activity. For instance, in animal models subjected to ischemic conditions, the compound was found to prolong survival time and reduce mortality rates by mitigating neuronal damage during acute cerebral ischemia .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various experimental setups. This suggests its potential utility in treating neuroinflammatory conditions.

3. Antioxidant Activity

Antioxidant properties have been attributed to the compound, likely due to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial for protecting neuronal integrity against oxidative damage.

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Findings:

Core Heterocycles :

- The target compound’s 1,2-dihydropyridin-2-one core is less rigid than bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in ) but offers conformational flexibility for target binding .

- Thiophene vs. furan (MFR-a): Thiophene’s higher aromaticity enhances π-π stacking and metabolic stability compared to furan’s oxygen-containing ring .

Substituent Effects :

- The piperazine-ethyl carboxylate group introduces basicity (pKa ~8.5 for piperazine) and moderate water solubility, contrasting with the lipophilic diethyl esters in ’s compound .

- Thiophen-2-yl vs. 4-nitrophenyl : The nitro group in ’s compound increases polarity but may reduce cell permeability compared to the electron-rich thiophene .

Biological Interactions (Inferred) :

- Piperazine derivatives are often utilized in drug design for their ability to engage in hydrogen bonding and cationic interactions (e.g., with ion channels or GPCRs) .

- Coumarin-containing analogs () may exhibit fluorescence or anticoagulant activity, which is absent in the target compound due to structural differences .

Synthesis and Characterization: Multi-step synthesis is likely required for the target compound, similar to the protocols in and , which employ NMR, IR, and MS for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.